
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,2-diphenylethane-1,2-diol;nitric acid is a compound that combines the properties of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid. Each of these components contributes unique chemical characteristics, making the compound valuable in various scientific and industrial applications. Acetic acid is a simple carboxylic acid known for its role in vinegar and as a chemical reagent. 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin, is a diol with two phenyl groups, often used in organic synthesis. Nitric acid is a strong oxidizing agent commonly used in nitration reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylethane-1,2-diol;nitric acid involves several steps:
Formation of 1,2-diphenylethane-1,2-diol: This can be achieved by the reduction of benzil using sodium borohydride. The reaction typically occurs in an alcohol solvent such as ethanol or methanol.
Acetylation: The 1,2-diphenylethane-1,2-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the monoacetate derivative.
Nitration: Finally, the acetylated product is treated with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly due to the presence of nitric acid, which is a strong oxidizing agent.
Reduction: The diol component can be reduced further to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuric acid.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or a reagent in organic reactions.
Biology
Biochemical Studies: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine
Pharmaceuticals: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry
Material Science: Used in the production of polymers and resins.
Agriculture: Employed in the synthesis of agrochemicals.
作用机制
The compound exerts its effects through various mechanisms depending on the context of its use:
Oxidation-Reduction Reactions: The nitric acid component facilitates redox reactions.
Catalysis: The diol and acetic acid components can participate in catalytic cycles, enhancing reaction rates.
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-diphenylethane-1,2-diol: Shares the diol structure but lacks the acetic acid and nitric acid components.
Acetic acid: A simple carboxylic acid without the diol and nitric acid functionalities.
Nitric acid: A strong oxidizing agent without the diol and acetic acid components.
Uniqueness
The combination of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid in a single compound provides a unique set of chemical properties that are not present in the individual components. This makes the compound versatile and valuable in various applications, from organic synthesis to industrial processes.
属性
CAS 编号 |
86761-16-2 |
|---|---|
分子式 |
C16H19NO7 |
分子量 |
337.32 g/mol |
IUPAC 名称 |
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.C2H4O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-2(3)4;2-1(3)4/h1-10,13-16H;1H3,(H,3,4);(H,2,3,4) |
InChI 键 |
OXVYNLCDGBVWHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


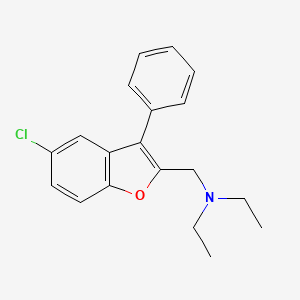
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)


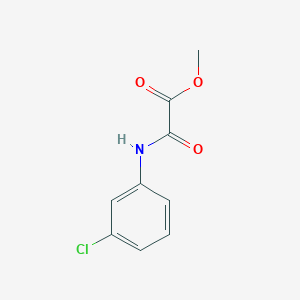

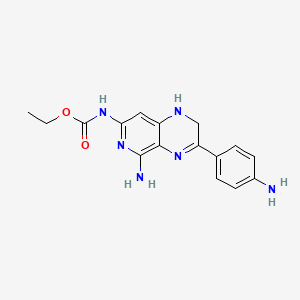
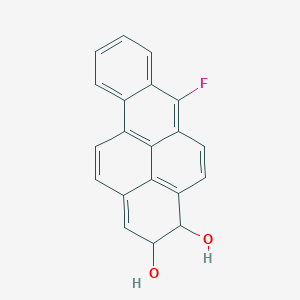
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
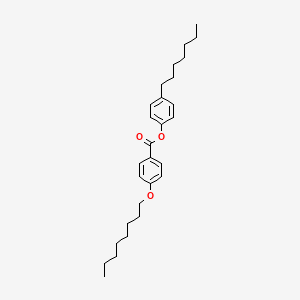
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
